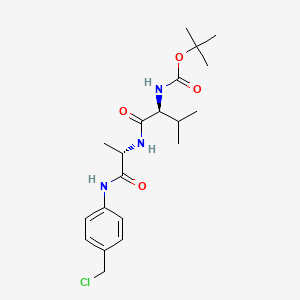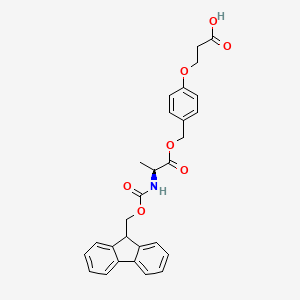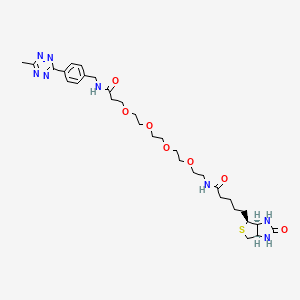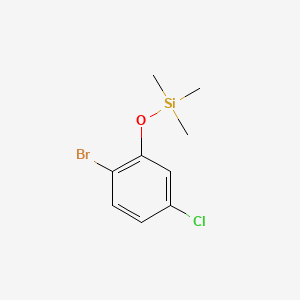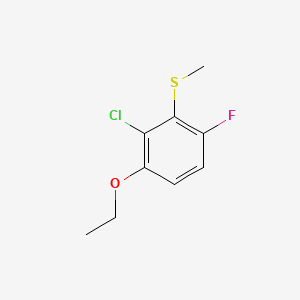
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 1378573-53-5 . It has a molecular weight of 172.22 and its IUPAC name is 1-fluoro-3-methoxy-2-(methylsulfanyl)benzene . The compound is stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9FOS/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane has been studied for its potential applications in scientific research. It has been used in studies of the mechanism of action of various drugs, as well as in studies of biochemical and physiological effects. In addition, this compound has been used in studies of the structure and reactivity of various compounds. It has also been used in studies of the molecular structure of proteins and other macromolecules.
Mechanism of Action
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane has been studied for its mechanism of action. It has been found to interact with various proteins and macromolecules in the body. It has been found to bind to the active sites of proteins and enzymes, which can lead to changes in the activity of these proteins and enzymes. In addition, this compound has been found to interact with lipids and other molecules, which can lead to changes in the structure and reactivity of these molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, which can lead to changes in the metabolism of various compounds. In addition, this compound has been found to affect the structure and reactivity of various molecules, which can lead to changes in the activity of these molecules.
Advantages and Limitations for Lab Experiments
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be used in a wide range of experiments. In addition, this compound has a low toxicity, which makes it safe to use in laboratory experiments. However, this compound has a low solubility, which can limit its use in certain experiments.
Future Directions
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane has several potential future directions of research. One potential direction is to investigate the effects of this compound on the structure and reactivity of proteins and other macromolecules. In addition, further research could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further research could be conducted to better understand the advantages and limitations of this compound for laboratory experiments.
Synthesis Methods
(2-Fluoro-6-(methoxymethoxy)phenyl)(methyl)sulfane can be synthesized through a variety of methods. A common method of synthesis is the reaction of 4-methoxy-2-fluorophenylsulfanylmethyl chloride (FMPCl) with methoxymethanol. This reaction can be catalyzed by an acid such as hydrochloric acid, and the resulting product is this compound. Another method of synthesis is the reaction of FMPCl with dimethyl sulfoxide (DMSO). This reaction can be catalyzed by a base such as sodium hydroxide, and the resulting product is this compound.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305, P351, P338).
properties
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-11-6-12-8-5-3-4-7(10)9(8)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUYRIOPEKYEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



